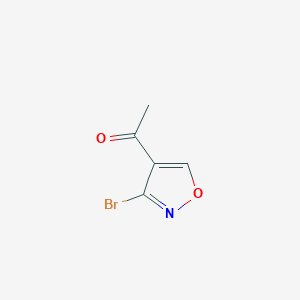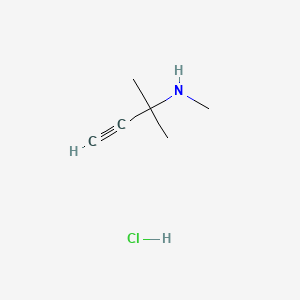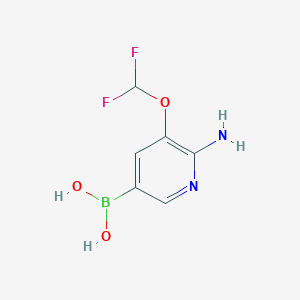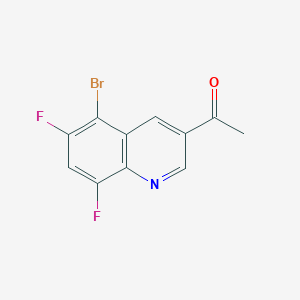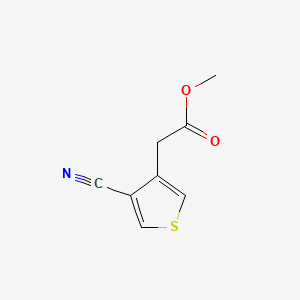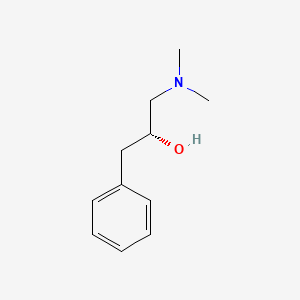amine hydrochloride](/img/structure/B13454074.png)
[(2,4-Dichloropyridin-3-yl)methyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichloropyridin-3-yl)methylamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two chlorine atoms attached to the pyridine ring and a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloropyridin-3-yl)methylamine hydrochloride typically involves the reaction of 2,4-dichloropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,4-dichloropyridine, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Procedure: 2,4-dichloropyridine is first reacted with formaldehyde to form an intermediate compound. This intermediate is then treated with methylamine to yield (2,4-Dichloropyridin-3-yl)methylamine. The final product is obtained as a hydrochloride salt by adding hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dichloropyridin-3-yl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichloropyridin-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Condensation Reactions: Reagents like aldehydes, ketones, and acids are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
(2,4-Dichloropyridin-3-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It can act as a ligand in biochemical assays.
Medicine: Research into potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,4-Dichloropyridin-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,5-Dichloropyridin-2-yl)methylamine hydrochloride
- (2,4-Dichloropyrimidin-3-yl)methylamine hydrochloride
- (2,4-Dichlorophenyl)methylamine hydrochloride
Uniqueness
(2,4-Dichloropyridin-3-yl)methylamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its reactivity and binding affinity make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H9Cl3N2 |
|---|---|
Poids moléculaire |
227.5 g/mol |
Nom IUPAC |
1-(2,4-dichloropyridin-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c1-10-4-5-6(8)2-3-11-7(5)9;/h2-3,10H,4H2,1H3;1H |
Clé InChI |
HSBOYXWCAGMBCF-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=CN=C1Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



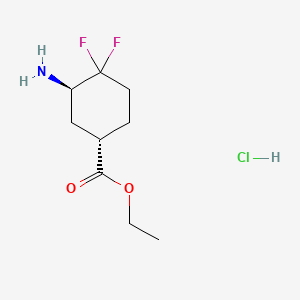
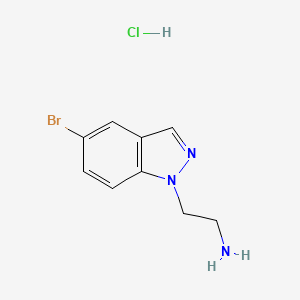

![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate](/img/structure/B13454036.png)
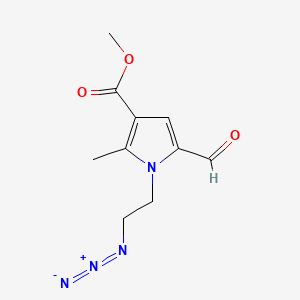
![4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid](/img/structure/B13454040.png)
